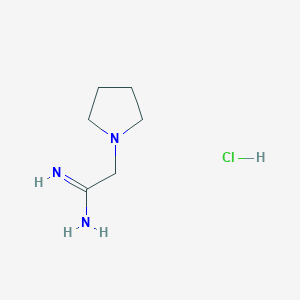

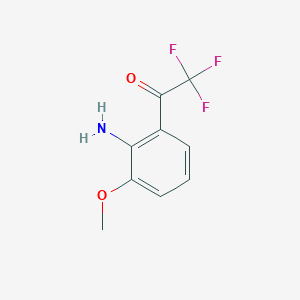

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Descripción general

Descripción

PD 98,059 belongs to the class of organic compounds known as 3’-o-methylated flavonoids . It’s a selective inhibitor of mitogen-activated protein kinase kinase (MAPKK) and does not directly inhibit ERK1/2 .

Synthesis Analysis

A synthesis process of a similar compound, 2-(2-amino-3-methoxyphenyl) chromone, has been described in a patent . The process involves several steps, starting with 2-hydroxyacetophenone and 3-methoxy-2-nitrobenzoic acid, and includes the synthesis of intermediates .Molecular Structure Analysis

The molecular structure of PD 98,059 has been characterized using various spectral analyses such as IR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

PD 98,059 has been found to increase the cytotoxicity of paclitaxel against human endometrial cancer cells in a synergistic and dose-dependent manner .Aplicaciones Científicas De Investigación

Cancer Research: MEK Inhibition

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone: is a potent inhibitor of mitogen-activated protein kinase kinase (MKK/MEK). It acts by binding to the inactivated form of MEK, preventing its phosphorylation by cRAF or MEK kinase . This inhibition can lead to cell growth arrest and is particularly useful in studying acute myelogenous leukemia (AML) cell lines, where it causes G1 arrest by blocking p53-dependent p21 induction .

Stem Cell Research: Enhancing Self-Renewal

This compound has been shown to enhance embryonic stem cell self-renewal . By inhibiting MEK, it can modulate the signaling pathways that determine cell fate, which is crucial for maintaining the pluripotency of stem cells.

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is the mitogen-activated protein kinase (MAPK) family . This family consists of both stress-activated (SAPK) and mitogen-activated (MAPK) protein kinases . They form a network of signal transduction cascades that mediate cellular responses to a diverse range of stimuli, including growth factors, chemical or osmotic stress, irradiation, bacterial infection, and proinflammatory cytokines .

Mode of Action

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a non-ATP competitive selective MEK1/2 inhibitor that specifically inhibits MEK-1-mediated activation of MAPK . Its antiproliferative effect through inducing G1 cell cycle arrest and apoptosis in tumor cells has been previously described .

Biochemical Pathways

The compound affects the MAPK pathway, which plays a crucial role in multiple cellular processes including cell survival, proliferation, differentiation, cell development, apoptosis, metabolism, and migration . The MAPK pathway is crucial for the development and proliferation of many cancer cell types and is known to promote anti-apoptotic and survival signals .

Pharmacokinetics

It is known that the compound’s bioavailability can be enhanced when formulated into polyamidoamine (pamam)-coated poly(lactide-co-glycolide) (plga) nanoparticles . In vivo murine studies revealed that the pharmacokinetics and biodistribution profile of intravenous (IV) injected 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone was improved when delivered as loaded PAMAM-coated PLGA-PEG nanoparticles as opposed to soluble 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone .

Result of Action

The result of the action of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is the inhibition of the MAPK pathway, leading to the arrest of the G1 cell cycle and induction of apoptosis in tumor cells . This can lead to the suppression of tumor growth and potentially the reduction of tumor size .

Action Environment

The action, efficacy, and stability of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone can be influenced by various environmental factors. For instance, the formulation of the compound into nanoparticles can enhance its tissue distribution and improve its pharmacokinetics . .

Safety and Hazards

Direcciones Futuras

PD 98,059 has shown promise in inhibiting the growth of various tumors, particularly in patients with advanced melanoma when combined with sorafenib . Further investigation of the in vivo efficacy and safety of this formulation is expected to emphasize the potential of its clinical application in combination with commercial PTX formulations against different cancers .

Propiedades

IUPAC Name |

1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(7(6)13)8(14)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRKNTLEMGPMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664410 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

489429-72-3 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)

![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)